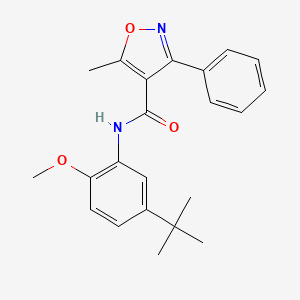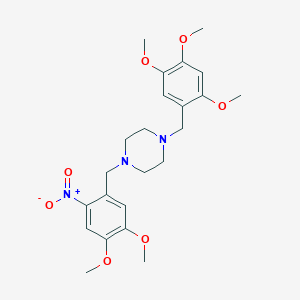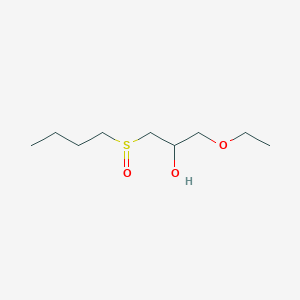![molecular formula C16H24BrNO B5121958 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine, also known as JNJ-7925476, is a selective antagonist for the dopamine D4 receptor. This compound has been widely studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding inhibits the activation of the receptor and reduces the downstream signaling pathways. This leads to a decrease in the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine has been shown to have a selective effect on the dopamine D4 receptor, without affecting other dopamine receptors. This selectivity reduces the potential for side effects and improves the safety profile of this compound. In addition, this compound has been shown to have a long half-life, which allows for sustained therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine in lab experiments include its high affinity and selectivity for the dopamine D4 receptor, which allows for specific targeting of this receptor. In addition, this compound has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. The limitations of using this compound include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine include investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and addiction. In addition, further studies are needed to elucidate the mechanism of action and to optimize the dosing and administration of this compound. Finally, the development of novel derivatives of this compound may lead to improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves the reaction between 2-bromophenol and 4-methylpiperidin-1-amine, followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained by purification using silica gel chromatography. This synthesis method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has been investigated for its potential use in the treatment of schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQDSDHPOBJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)


![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)